molecular formula C8H14N3O12P3S B10858620 Lamivudine Triphosphate CAS No. 143188-53-8

Lamivudine Triphosphate

Cat. No.: B10858620
CAS No.: 143188-53-8
M. Wt: 469.20 g/mol
InChI Key: YLEQMGZZMCJKCN-NKWVEPMBSA-N
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Description

Lamivudine Triphosphate is the active metabolite of Lamivudine, a synthetic nucleoside analogue. Lamivudine is primarily used as an antiretroviral medication to treat HIV and chronic hepatitis B infections. The triphosphate form of Lamivudine is crucial for its antiviral activity, as it inhibits viral DNA synthesis by incorporating itself into the viral DNA chain, leading to chain termination .

Preparation Methods

Synthetic Routes and Reaction Conditions

Lamivudine is synthesized through a multi-step process that involves the formation of its nucleoside analogue. The synthesis typically starts with the preparation of the oxathiolane ring, followed by the attachment of the cytosine base. The final step involves the phosphorylation of Lamivudine to form Lamivudine Triphosphate. This phosphorylation is carried out intracellularly by cellular kinases .

Industrial Production Methods

Industrial production of Lamivudine involves large-scale chemical synthesis followed by purification processes. The synthesis is optimized for high yield and purity, and the final product is subjected to rigorous quality control measures to ensure its efficacy and safety .

Chemical Reactions Analysis

Types of Reactions

Lamivudine Triphosphate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

The phosphorylation of Lamivudine to form this compound is facilitated by cellular kinases in the presence of ATP. The incorporation into viral DNA occurs under physiological conditions within infected cells .

Major Products Formed

The major product formed from the incorporation of this compound into viral DNA is a terminated DNA chain, which prevents further viral replication .

Mechanism of Action

Lamivudine Triphosphate exerts its antiviral effects by inhibiting the reverse transcriptase enzyme of HIV and the polymerase enzyme of hepatitis B virus. The triphosphate form is incorporated into the viral DNA, leading to chain termination and preventing further viral replication. This mechanism involves the competitive inhibition of natural nucleotides and the incorporation of the analogue into the growing DNA chain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lamivudine Triphosphate is unique in its high efficacy and low toxicity profile compared to other nucleoside analogues. It is well-tolerated and can be used in combination with other antiretroviral agents to enhance therapeutic outcomes .

Properties

CAS No.

143188-53-8

Molecular Formula

C8H14N3O12P3S

Molecular Weight

469.20 g/mol

IUPAC Name

[[(2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C8H14N3O12P3S/c9-5-1-2-11(8(12)10-5)6-4-27-7(21-6)3-20-25(16,17)23-26(18,19)22-24(13,14)15/h1-2,6-7H,3-4H2,(H,16,17)(H,18,19)(H2,9,10,12)(H2,13,14,15)/t6-,7+/m0/s1

InChI Key

YLEQMGZZMCJKCN-NKWVEPMBSA-N

Isomeric SMILES

C1[C@H](O[C@H](S1)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC(=NC2=O)N

Canonical SMILES

C1C(OC(S1)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC(=NC2=O)N

Origin of Product

United States

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